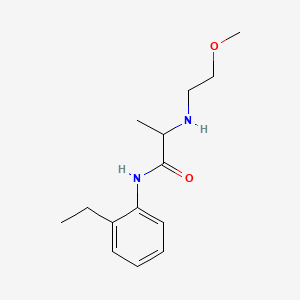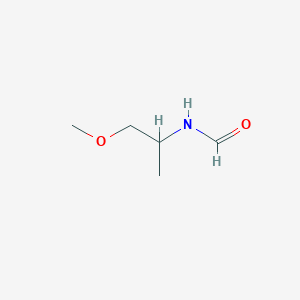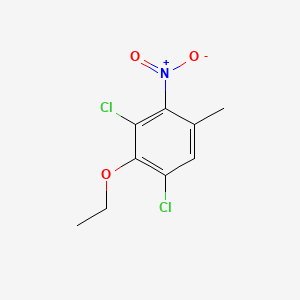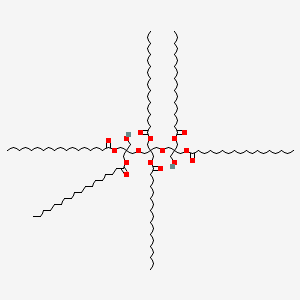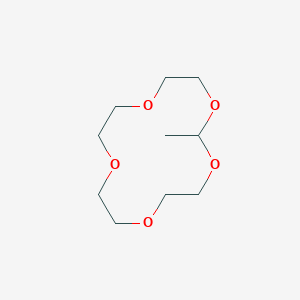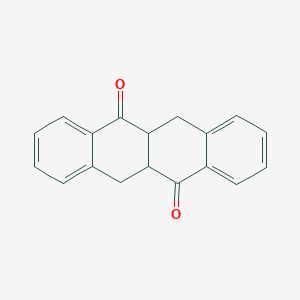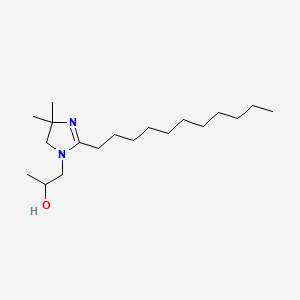
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene typically involves multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediates: The initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, reduction, and cyclization.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the picene core structure. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. large-scale production would likely involve optimization of the synthetic routes mentioned above to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Various catalysts may be used to facilitate cyclization and other reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and structural properties of picene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene can be compared with other similar compounds, such as:
γ-Eudesmol: A sesquiterpene alcohol with similar structural features.
Widdrol: Another sesquiterpene with a comparable ring structure.
α-Muurolol: A tricyclic sesquiterpene alcohol with related chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
74229-80-4 |
|---|---|
Fórmula molecular |
C26H30 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1,2,4a,9-tetramethyl-2,3,4,5,6,14b-hexahydro-1H-picene |
InChI |
InChI=1S/C26H30/c1-16-12-14-26(4)15-13-23-22-9-8-19-17(2)6-5-7-20(19)21(22)10-11-24(23)25(26)18(16)3/h5-11,16,18,25H,12-15H2,1-4H3 |
Clave InChI |
DDHCCKRACZWQKU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CCC3=C(C2C1C)C=CC4=C3C=CC5=C(C=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)

